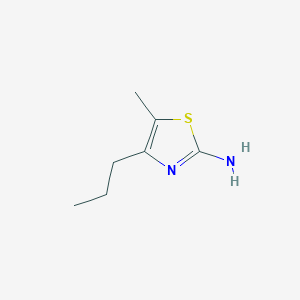

5-Methyl-4-propyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-4-6-5(2)10-7(8)9-6/h3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYDNYWSPDMHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine and Its Derivatives

Classical Approaches to the 1,3-Thiazole Ring System

The foundational methods for assembling the 1,3-thiazole ring have been established for over a century and remain cornerstones of heterocyclic synthesis. These approaches are characterized by their reliability and broad applicability.

Hantzsch Thiazole (B1198619) Synthesis and its Variations for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the most prominent and widely used method for constructing the thiazole ring. rsc.orgresearchgate.net The reaction involves the condensation of an α-haloketone with a thioamide. rsc.org For the synthesis of 2-aminothiazoles specifically, the thioamide component used is typically thiourea (B124793). thieme.de

The general mechanism commences with the sulfur atom of the thiourea acting as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. nih.gov

To synthesize the target compound, 5-Methyl-4-propyl-1,3-thiazol-2-amine , the Hantzsch method would require the reaction between thiourea and the appropriate α-haloketone, which would be 3-bromo-2-hexanone or 2-bromo-3-hexanone .

General Hantzsch Reaction for 2-Aminothiazoles:

Variations of this synthesis can involve different thioamides to install various substituents at the 2-position of the thiazole ring. The reaction is known for being high-yielding and straightforward to perform. nih.gov

Cyclization Reactions Involving Thioamides and α-Halo Ketones for this compound Precursors

This synthetic strategy is fundamentally the Hantzsch synthesis, focusing on the key cyclization step. The precursors for This compound are thiourea and an α-haloketone derived from 3-hexanone. The critical α-haloketone intermediate, such as 3-bromo-2-hexanone, is typically prepared by the α-bromination of the parent ketone, 3-hexanone, using a brominating agent like bromine (Br₂) in an acidic medium or N-bromosuccinimide (NBS).

Once the α-haloketone precursor is obtained, it undergoes a cyclocondensation reaction with thiourea. derpharmachemica.commdpi.com The process involves the formation of new carbon-sulfur and carbon-nitrogen bonds to build the heterocyclic ring. The reaction is generally robust, allowing for the synthesis of a wide array of 4,5-disubstituted-2-aminothiazoles by selecting the appropriate α-haloketone. mdpi.com

Advanced and Green Synthetic Strategies

In response to the growing demand for environmentally benign and efficient chemical processes, several advanced synthetic strategies have been developed for the synthesis of thiazole derivatives. These methods often offer advantages such as reduced reaction times, higher yields, and milder reaction conditions.

One-Pot Multicomponent Reactions for this compound Analogues

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of 2-aminothiazole (B372263) analogues, one-pot procedures often circumvent the need to pre-synthesize and isolate the α-haloketone, which can be unstable and toxic. nih.gov

A common approach involves the in situ generation of the α-haloketone. For example, the target compound's analogue could be synthesized in a one-pot reaction starting from 3-hexanone, thiourea, and a halogenating agent like iodine (I₂) or trichloroisocyanuric acid (TCCA). nih.govnih.govnih.gov The reaction is typically carried out in a suitable solvent like ethanol or dimethylformamide, often in the presence of a catalyst. nih.govnih.gov This methodology is highly efficient and aligns with the principles of green chemistry by reducing waste and improving atom economy. tandfonline.compsu.edu

Table 1: Comparison of One-Pot Synthesis Conditions for 2-Aminothiazole Derivatives

| Starting Ketone | Halogen Source | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Iodine | None | 8-10 hrs | ~85% | nih.gov |

| Acetophenone | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ / EtOH | 25 min + 1 hr | 95% | nih.govnih.gov |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. mdpi.commdpi.com In the context of thiazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Hantzsch reaction and its variations. nih.gov

The synthesis of derivatives of This compound can be efficiently achieved by mixing the corresponding α-haloketone and thiourea, with or without a solvent, and subjecting the mixture to microwave irradiation. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.gov This rapid and efficient heating makes MAOS an attractive green alternative to traditional methods. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of 2-Aminothiazoles

| Synthesis Method | Reactants | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Microwave | o-chloroacetophenone, thiourea, I₂ | None | 2 min | 92% |

Ultrasonic-Mediated Synthesis of Thiazole Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic tool. The phenomenon of acoustic cavitation enhances mass transfer and can initiate or accelerate reactions, often at lower temperatures and with higher yields. nih.govmdpi.com

The synthesis of thiazole derivatives, including analogues of This compound , has been successfully promoted by ultrasonic irradiation. rsc.orgnih.gov This technique can be applied to Hantzsch-type reactions, often in one-pot procedures. For example, the condensation of a ketone, a halogen source, and thiourea can be carried out under ultrasound irradiation, leading to high yields of the desired 2-aminothiazole in a significantly shorter time compared to silent (non-sonicated) reactions. The use of ultrasound is valued for its operational simplicity, efficiency, and compatibility with environmentally friendly solvent systems like water. wikipedia.org

Electrochemical Synthesis Approaches for 2-Aminothiazoles

Electrochemical synthesis has emerged as a green and efficient technique for preparing 2-aminothiazoles. This method avoids the need for external oxidants and the pre-functionalization of substrates by using electrons as the primary reagent. A notable approach involves the reaction of active methylene (B1212753) ketones with thioureas in an undivided cell equipped with graphite plate electrodes. nih.govnih.gov This process is often mediated by a substance like ammonium iodide (NH₄I), which acts as a redox catalyst. nih.govnih.gov

The reaction mechanism is believed to proceed through the in-situ generation of an α-iodoketone, which is a key reactive intermediate. nih.govtandfonline.com This is achieved through the constant current electrolysis of ketones in the presence of iodide ions. nih.gov Various active methylene ketones, such as β-keto esters, β-keto amides, and 1,3-diketones, are compatible with this protocol, demonstrating its versatility. nih.govtandfonline.com In some variations, DL-alanine is used as a green organocatalyst to assist the reaction. nih.gov Another electrochemical method involves the reaction of ketones with ammonium thiocyanate (NH₄SCN), which serves as both the sulfur and nitrogen source to form the 2-aminothiazole ring.

Table 1: Examples of Electrochemical Synthesis of 2-Aminothiazoles

| Starting Materials | Mediator/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Active Methylene Ketones, Thioureas | NH₄I, DL-alanine | Constant current, Graphite electrodes | Substituted 2-Aminothiazoles | nih.govnih.gov |

Catalyst-Free and Organocatalytic Methods in Thiazole Synthesis

Recent advancements in organic synthesis have focused on minimizing catalyst use, leading to the development of catalyst-free and organocatalytic methods for thiazole synthesis.

Catalyst-Free Approaches: Catalyst-free methods offer simplified reaction conditions and purification processes. One such method involves a one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides in an organic solvent like THF. nih.gov This reaction proceeds via the in-situ formation of thiourea, which then reacts with the nitroepoxide through a ring-opening, cyclization, and dehydration cascade to yield 2-iminothiazoles. nih.gov Another example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can proceed to completion in seconds without any catalyst under solvent-free conditions, producing 2-aminothiazoles in good yields.

Organocatalytic Methods: Organocatalysis utilizes small organic molecules to accelerate reactions, offering a metal-free alternative to traditional catalysis. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered base, has been employed as an eco-friendly catalyst for the synthesis of thiazole derivatives from hydrazinecarbothioamide precursors. This method is noted for its good to excellent yields and reduced reaction times. Amino acids, such as DL-alanine, have also been reported to function as green organocatalysts in the synthesis of 2-aminothiazoles. nih.gov Another approach uses 2-pyridinecarboxaldehyde oxime as a base catalyst to effect cyclization between aziridines and carbon disulfide or thiocyanates to form 1,3-thiazolidine or 1,3-thiazoline-2-imine derivatives, respectively. nih.gov

Table 2: Selected Catalyst-Free and Organocatalytic Thiazole Syntheses

| Method Type | Starting Materials | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Catalyst-Free | Amines, Isothiocyanates, Nitroepoxides | None | One-pot, three-component, high yields | nih.gov |

| Catalyst-Free | 2-Bromoacetophenones, Thiourea | None | Solvent-free, rapid reaction | |

| Organocatalytic | Hydrazinecarbothioamide derivatives | DABCO | Eco-friendly, good yields |

Polymer-Supported Synthesis Techniques for Aminothiazoles

Polymer-supported synthesis has gained traction as a strategic approach to streamline the production of aminothiazole libraries. nih.gov This technique simplifies product isolation and purification, often leading to increased yields and greater selectivity. nih.gov The core principle involves attaching either a reagent or a substrate to a solid polymer support.

In one application, polymer-assisted transformations are used to modify 2-aminothiazoles after their initial synthesis and precipitation. nih.gov The precipitated salts are redissolved and treated with polymer-supported reagents to afford the final products, such as free-based 2-aminothiazoles or their acylated derivatives like aminothiazoylamides. nih.gov This combination of classical precipitation with polymer-assisted purification offers an efficient workflow for generating diverse derivatives. nih.gov Furthermore, 2-aminothiazole polymers have themselves been used as nitrogen sources in the synthesis of advanced materials, such as bifunctional Fe/N/C catalysts for oxygen and carbon dioxide reduction reactions, demonstrating the versatility of the aminothiazole structure in materials science. google.com

Synthesis of Functionalized this compound Derivatives

Functionalization of the core this compound structure can be achieved by targeting two primary sites: the exocyclic amino group and the thiazole ring itself.

Derivatization at the Amino Group of this compound

The 2-amino group of the thiazole ring is a versatile handle for introducing a wide range of functional groups, which can significantly alter the molecule's properties. Common derivatization strategies include acylation and the formation of thiourea analogs.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-substituted amides. nih.gov For instance, 2-aminothiazoles can be stirred with an appropriate acyl chloride to yield N-(thiazol-2-yl)amides. nih.gov In some cases, direct reaction with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) can also be employed to form the amide bond. nih.gov The use of a tert-butyloxycarbonyl (Boc) protecting group on the amine can facilitate cleaner reactions, particularly with sensitive substrates, followed by a mild deprotection step. nih.gov

Thiourea Formation: Another common modification involves the reaction of the 2-aminothiazole with various isothiocyanates. nih.gov This addition reaction leads to the formation of N-thiazolyl-N'-substituted thiourea derivatives, providing a straightforward method to introduce diverse aryl or alkyl substituents. nih.gov

Table 3: Common Derivatization Reactions at the 2-Amino Group

| Reaction Type | Reagent | Functional Group Introduced | Reference |

|---|---|---|---|

| Acylation | Acid Chloride / Anhydride | Amide | nih.gov |

| Acylation | Carboxylic Acid + EDCI | Amide | nih.gov |

Substitution Reactions on the Thiazole Ring (e.g., C-5 position)

The C-5 position of the 2-aminothiazole ring is the most common site for electrophilic substitution due to activation by the amino group. nih.gov This reactivity allows for the introduction of various substituents, with halogenation being a key gateway reaction for further modifications.

Halogenation: Regioselective halogenation at the C-5 position can be efficiently achieved using copper(II) halides (CuCl₂ or CuBr₂) in a solvent like acetonitrile at room temperature. nih.gov This method provides a direct route to 2-amino-5-halo-thiazoles. The mechanism is described as an addition-elimination process, where an intermediate Δ²-thiazoline has been isolated and characterized. rsc.orgrsc.org

Cross-Coupling Reactions: The resulting 5-halothiazoles are valuable intermediates for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples the 5-halothiazole with an organoboronic acid in the presence of a palladium catalyst, is a powerful tool for introducing aryl or heteroaryl groups at the C-5 position. nih.gov For example, a 2-amino-5-bromothiazole derivative can undergo a Suzuki reaction with a suitable boronic acid to yield a 5-aryl-2-aminothiazole. nih.gov This two-step sequence of halogenation followed by cross-coupling is a robust strategy for synthesizing complex 5-substituted 2-aminothiazole derivatives.

Table 4: Functionalization at the C-5 Position of the Thiazole Ring

| Reaction Type | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Halogenation | CuBr₂ or CuCl₂ | 2-Amino-5-halothiazole | 2-Amino-5-halothiazole | nih.gov |

Mechanistic Investigations of 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine Reactivity

Reaction Pathways and Intermediates in 1,3-Thiazole Formation

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles, including 5-Methyl-4-propyl-1,3-thiazol-2-amine, is the Hantzsch thiazole (B1198619) synthesis. nih.govijsrst.com This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea (B124793) for the preparation of 2-aminothiazoles. nih.govderpharmachemica.com

The generally accepted mechanism for the Hantzsch synthesis commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. youtube.comyoutube.com This initial step forms an S-alkylated thiourea intermediate, also known as an isothiouronium salt. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom of the thioamide onto the carbonyl carbon of the ketone. youtube.com This is followed by a dehydration step, leading to the formation of a hydroxythiazoline intermediate. nih.gov The final step involves the elimination of a molecule of water to yield the aromatic 2-aminothiazole (B372263) ring. nih.gov The aromaticity of the resulting thiazole ring provides a significant thermodynamic driving force for the reaction. youtube.com

Key Intermediates in the Hantzsch Synthesis of this compound:

| Intermediate | Description |

| 2-Halo-3-hexanone | The α-haloketone starting material. |

| Thiourea | The thioamide reactant. |

| S-(1-Propyl-2-oxobutyl)isothiouronium salt | Formed from the initial S-alkylation of thiourea. |

| 2-Amino-5-methyl-4-propyl-4,5-dihydro-1,3-thiazol-4-ol | The hydroxythiazoline intermediate formed after cyclization. |

Alternative synthetic strategies have also been developed. For instance, the reaction of substituted propargyl bromides with thioureas provides an alternative to α-haloketones, which are often irritating. nih.gov Another approach involves the "one-pot" two-step reaction of bromination and cyclization, starting from readily available materials. google.com Electrochemical methods have also been employed for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, proceeding through an in situ generated α-iodoketone. beilstein-journals.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the 1,3-Thiazole Ring

The 1,3-thiazole ring in this compound exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic substitution, governed by the electron distribution within the heterocyclic system. The presence of the sulfur atom, nitrogen atom, and the exocyclic amino group significantly influences the electron density at different positions of the ring.

Electrophilic Aromatic Substitution:

The thiazole ring is generally considered electron-rich and thus susceptible to electrophilic attack. The electron-donating amino group at the C2 position further activates the ring towards electrophiles. Theoretical calculations and experimental observations indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org The sulfur atom acts as an electron donor, enhancing the electron density at the adjacent C5 position. pharmaguideline.com

Common electrophilic substitution reactions for 2-aminothiazoles include:

Halogenation: Halogenation of 2-aminothiazoles typically occurs at the C5 position. jocpr.com

Nitration and Sulfonation: These reactions also preferentially occur at the C5 position. pharmaguideline.com

Diazo Coupling: 2-Aminothiazoles can react with diazonium salts to form colored azo dyes, with the coupling taking place at the C5 position. pharmaguideline.com

Nucleophilic Aromatic Substitution:

The C2 position of the thiazole ring is the most electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.com However, for nucleophilic substitution to occur, either a strong nucleophile or activation of the ring is generally required. pharmaguideline.com The presence of a good leaving group at the C2 position facilitates nucleophilic substitution. For example, a 2-halothiazole can undergo nucleophilic displacement of the halide by strong nucleophiles. jocpr.com

The nitrogen atom at position 3 can be alkylated to form a thiazolium cation, which further activates the C2 position towards nucleophilic attack by increasing its electrophilicity. pharmaguideline.com

Reactivity of this compound in Substitution Reactions:

| Position | Reactivity Type | Governing Factors | Typical Reactions |

| C5 | Electrophilic Substitution | Electron-donating effect of the sulfur atom and the amino group. | Halogenation, Nitration, Sulfonation, Diazo Coupling |

| C2 | Nucleophilic Substitution | Electron-withdrawing effect of the nitrogen atom. Requires a good leaving group or ring activation. | Displacement of halides, Attack on thiazolium salts. |

| N3 | Alkylation | Lone pair of electrons on the nitrogen atom. | Formation of thiazolium cations. |

Cycloaddition and Ring-Opening Reactions involving this compound

The thiazole ring of this compound can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates harsh reaction conditions.

Cycloaddition Reactions:

Thiazoles can undergo Diels-Alder reactions with alkynes at high temperatures. These [4+2] cycloadditions are often followed by the extrusion of sulfur, leading to the formation of a pyridine (B92270) ring. wikipedia.org However, certain substituted 2-aminothiazoles have been shown to undergo cycloaddition reactions under milder conditions. For instance, 2-(dimethylamino)thiazole reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a formal [2+2] cycloaddition. wikipedia.orgacs.org This is proposed to proceed through a zwitterionic intermediate, leading to a cyclobutene (B1205218), which then undergoes a ring opening. wikipedia.org

Furthermore, 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. nih.govacs.org These reactions can proceed with high regio- and diastereoselectivity. nih.govacs.org

Ring-Opening Reactions:

As mentioned in the reduction section, the thiazole ring can be opened reductively using sodium in liquid ammonia. researchgate.net Oxidative ring-opening of benzothiazole (B30560) derivatives has also been reported. researchgate.net The reaction of some 2-aminothiazoles with dimethyl acetylenedicarboxylate can lead to a sequence of reactions involving a [2+2] cycloaddition followed by a thermal disrotatory ring opening of the fused cyclobutene intermediate to form a 1,3-thiazepine. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 5-methyl-4-propyl-1,3-thiazol-2-amine, both ¹H and ¹³C NMR would be employed to confirm the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The propyl group would exhibit a characteristic triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and another triplet for the methylene protons attached to the thiazole (B1198619) ring. The methyl group on the thiazole ring would appear as a singlet. The amine protons would likely present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would generate a distinct signal. The carbon atoms of the propyl and methyl groups would resonate in the aliphatic region of the spectrum. The three carbon atoms of the thiazole ring would appear at lower field, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms and the attached substituents. The C2 carbon, bonded to the amino group and flanked by two heteroatoms, is expected to be the most downfield of the ring carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Propyl-CH₃ | ~0.9 (triplet) | ~14 |

| Propyl-CH₂ | ~1.6 (sextet) | ~23 |

| Propyl-CH₂ (attached to ring) | ~2.5 (triplet) | ~30 |

| Thiazole-CH₃ | ~2.2 (singlet) | ~12 |

| Thiazole-C4 | - | ~145 |

| Thiazole-C5 | - | ~120 |

| Thiazole-C2 | - | ~168 |

| -NH₂ | ~5.0 (broad singlet) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl and methyl groups would be observed around 2850-2960 cm⁻¹. The C=N stretching vibration of the thiazole ring is anticipated in the 1600-1650 cm⁻¹ region, while C=C stretching would appear around 1500-1550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring, being an aromatic heterocycle, will exhibit characteristic UV absorptions. The spectrum is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the conjugated system of the thiazole ring. The exact position of these maxima can be influenced by the solvent polarity.

Interactive Data Table: Key IR Absorptions and Predicted UV-Vis Maxima

| Functional Group/Transition | Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| N-H stretch (amine) | IR | 3300-3500 |

| C-H stretch (aliphatic) | IR | 2850-2960 |

| C=N stretch (thiazole) | IR | 1600-1650 |

| C=C stretch (thiazole) | IR | 1500-1550 |

| π → π* transition | UV-Vis | ~230-250 |

| n → π* transition | UV-Vis | ~270-290 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₂N₂S), HRMS would confirm this elemental composition.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule could include the loss of the propyl group, the methyl group, or cleavage of the thiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Technique | Predicted m/z | Significance |

| [C₇H₁₂N₂S]⁺ | MS/HRMS | ~156.0772 | Molecular Ion |

| [M - CH₃]⁺ | MS | ~141 | Loss of methyl group |

| [M - C₃H₇]⁺ | MS | ~113 | Loss of propyl group |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₇H₁₂N₂S), the experimentally determined percentages of C, H, N, and S should closely match the calculated theoretical values.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 53.81 |

| Hydrogen | H | 7.74 |

| Nitrogen | N | 17.93 |

| Sulfur | S | 20.52 |

Computational and Theoretical Studies on 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 5-Methyl-4-propyl-1,3-thiazol-2-amine. These computational methods provide a foundational understanding of the molecule's fundamental properties at the atomic level.

The optimized molecular geometry of this compound, as determined by DFT calculations, reveals the spatial arrangement of its constituent atoms. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is largely planar. The bond lengths and angles within this ring are influenced by the aromaticity and the presence of the heteroatoms. nih.gov For instance, the C=N double bond will be shorter than the C-N single bond, and the C-S bonds will have lengths indicative of their partial double-bond character due to electron delocalization within the ring system. nih.gov

The methyl and propyl groups, being alkyl substituents, introduce tetrahedral (sp³) carbon centers. The bond lengths and angles associated with these groups are typical for alkanes. The exocyclic amine group attached to the thiazole ring at the 2-position exhibits bond lengths and angles consistent with sp² hybridization of the nitrogen atom, which is influenced by its connection to the aromatic ring.

A theoretical data table of selected optimized geometrical parameters for this compound, based on DFT calculations of similar thiazole derivatives, is presented below. asianpubs.orgnih.gov

| Parameter | Theoretical Value |

| Bond Lengths (Å) | |

| C2-N3 | 1.315 |

| N3-C4 | 1.375 |

| C4-C5 | 1.370 |

| C5-S1 | 1.750 |

| S1-C2 | 1.740 |

| C2-N(amine) | 1.360 |

| **Bond Angles (°) ** | |

| C2-N3-C4 | 110.5 |

| N3-C4-C5 | 115.0 |

| C4-C5-S1 | 111.0 |

| C5-S1-C2 | 89.0 |

| S1-C2-N3 | 114.5 |

Note: These values are illustrative and based on computational studies of analogous thiazole structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility and how it interacts with its environment.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propyl group. The thiazole ring itself is relatively rigid, though minor puckering may be observed. The C4-C(propyl) and subsequent C-C bonds within the propyl chain are the main sources of conformational isomerism. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformers.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can observe the formation and dynamics of hydrogen bonds between the amine group of the thiazole derivative and surrounding water molecules. The nitrogen atoms of the thiazole ring can also act as hydrogen bond acceptors. These simulations provide a detailed picture of the solvation shell and the thermodynamics of solvation. In aggregated systems, MD can reveal how molecules of this compound interact with each other through van der Waals forces, electrostatic interactions, and potential π-π stacking of the thiazole rings.

Prediction of Spectroscopic Data using Computational Methods

Computational methods can predict various spectroscopic data for this compound, which are crucial for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. asianpubs.orgufv.br The predicted ¹H NMR spectrum would show distinct signals for the protons of the methyl and propyl groups, with chemical shifts and splitting patterns determined by their chemical environment. The amine protons would likely appear as a broad singlet. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbons of the thiazole ring appearing at characteristic downfield shifts. asianpubs.org

Vibrational Spectroscopy: Computational methods can also simulate the infrared (IR) and Raman spectra. The predicted IR spectrum would exhibit characteristic vibrational frequencies corresponding to the functional groups present, such as N-H stretching and bending vibrations for the amine group, C-H stretching for the alkyl groups, and C=N and C-S stretching for the thiazole ring.

A table of predicted key spectroscopic data is provided below.

| Spectroscopy | Predicted Feature | Chemical Group |

| ¹³C NMR (ppm) | 168-170 | C2 (thiazole) |

| 148-150 | C4 (thiazole) | |

| 100-102 | C5 (thiazole) | |

| ¹H NMR (ppm) | 6.5-7.0 (broad s) | -NH₂ |

| 2.5-2.8 (t) | -CH₂- (propyl, adjacent to ring) | |

| 1.6-1.8 (m) | -CH₂- (propyl, middle) | |

| 0.9-1.0 (t) | -CH₃ (propyl) | |

| 2.1-2.3 (s) | -CH₃ (on ring) | |

| IR (cm⁻¹) | 3400-3300 | N-H stretch |

| 2960-2850 | C-H stretch (alkyl) | |

| 1620-1580 | C=N stretch |

Note: These are predicted values based on computational models and data from similar compounds. asianpubs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into the reactivity and electronic properties of this compound.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the thiazole ring, suggesting these are the primary sites for electrophilic attack. The LUMO is likely distributed over the thiazole ring, indicating its susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can provide quantitative values for these energies.

A table of theoretical FMO properties is presented below.

| Parameter | Theoretical Value (eV) |

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimates based on computational studies of similar heterocyclic compounds. researchgate.netirjweb.comntu.edu.iq

Molecular Docking Simulations for Ligand-Target Interactions (general mechanistic studies)

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. tandfonline.commdpi.com These simulations are instrumental in understanding the general mechanistic interactions at a molecular level. For this compound, a representative target for such a study is acetylcholinesterase (AChE), an enzyme implicated in neurological disorders and a known target for various heterocyclic compounds. nih.govnih.govplos.org

In a hypothetical docking simulation with AChE, this compound would be placed in the active site of the enzyme, and its various possible conformations and orientations would be evaluated based on a scoring function that estimates the binding affinity. The simulation would likely reveal key interactions contributing to the binding. The 2-amino group could act as a hydrogen bond donor to amino acid residues in the active site, such as aspartate or glutamate. nih.gov The nitrogen atom in the thiazole ring could act as a hydrogen bond acceptor. The propyl and methyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. The thiazole ring itself could participate in π-π stacking or other non-covalent interactions with aromatic residues like tryptophan or tyrosine. tandfonline.com

The results of such a simulation would be presented in terms of a binding energy or score, with lower values indicating a more favorable interaction. A table summarizing potential interactions is provided below.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on AChE |

| Hydrogen Bonding | 2-Amino group (-NH₂) | Asp, Glu, Ser |

| Hydrogen Bonding | Thiazole Nitrogen | His, Ser |

| Hydrophobic Interactions | Propyl group, Methyl group | Trp, Tyr, Phe, Leu, Val |

| π-π Stacking | Thiazole ring | Trp, Tyr, Phe |

Note: This is a generalized representation of potential interactions based on the structure of the ligand and known interactions of similar molecules with acetylcholinesterase. tandfonline.comnih.govnih.gov

Exploration of 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine in Catalysis and Organic Synthesis

Role as a Ligand in Transition Metal Catalysis

The 2-aminothiazole (B372263) scaffold is an effective ligand for various transition metals, primarily due to the presence of nitrogen and sulfur heteroatoms which can coordinate with metal centers. The endocyclic nitrogen atom of the thiazole (B1198619) ring is a common coordination site. researchgate.net

Treatment of sodium tetrachloropalladate(II) (Na₂PdCl₄) with two equivalents of an aminothiazole ligand results in the formation of trans-[PdCl₂L₂] complexes. researchgate.net X-ray crystallography studies have confirmed that the aminothiazole ligands coordinate to the palladium center through the nitrogen atom of the thiazole ring. researchgate.net Similarly, copper(II) Schiff base coordination compounds have been synthesized by reacting starting copper complexes with 2-amino-5-methyl-thiazole. researchgate.net

Schiff base ligands derived from 2-aminothiazole derivatives can form stable complexes with a range of divalent transition metals. For instance, a ligand synthesized from 5-methyl-thiazol-2-amine, N,N'E,N,N'E)-N,N'-(1,3-phenylene bis (methanylylidene) bis (5-methyl thiazol-2-amine) (MTA), has been used to create coordination complexes with cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). rsc.org These complexes are formed through a lone-pair coordination method and have been characterized by various spectral techniques. rsc.org

Table 1: Examples of Transition Metal Complexes with Thiazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex Example | Source(s) |

|---|---|---|---|

| Palladium (II) | Aminothiazole | trans-[PdCl₂(aminothiazole)₂] | researchgate.net |

| Copper (II) | Schiff base from 2-amino-5-methyl-thiazole | [Cu(dienX₂Y₂)] complex with thiazole ligand | researchgate.net |

| Cobalt (II) | Schiff base from 5-methyl-thiazol-2-amine | M(II)-MTA | rsc.org |

| Nickel (II) | Schiff base from 5-methyl-thiazol-2-amine | M(II)-MTA | rsc.org |

| Copper (II) | Schiff base from 5-methyl-thiazol-2-amine | M(II)-MTA | rsc.org |

| Zinc (II) | Schiff base from 5-methyl-thiazol-2-amine | M(II)-MTA | rsc.org |

Organocatalytic Applications of 2-Aminothiazole Scaffolds

While 2-aminothiazoles themselves are not typically employed directly as organocatalysts in the way proline is, their derived salts are crucial precursors for a major class of organocatalysts: N-Heterocyclic Carbenes (NHCs). The field of NHC organocatalysis often relies on the in situ generation of a nucleophilic carbene from its corresponding azolium salt, which includes thiazolium salts. mdpi.comnih.gov

The catalytic cycle, first elucidated in the context of thiamine (B1217682) (a natural thiazolium salt), begins with the deprotonation of the thiazolium salt at the C2 position by a base. nih.govnih.gov This generates the highly reactive N-heterocyclic carbene. This carbene is the true catalytic species, capable of initiating reactions such as the benzoin (B196080) condensation and the Stetter reaction. nih.govusask.ca

A family of thiazolium salt-derived NHCs with varied substitution patterns has been synthesized and their catalytic activity investigated in benzoin-type coupling reactions. researchgate.net The electronic and steric properties of the NHC, influenced by substituents on the nitrogen and the thiazole backbone, significantly affect the reactivity and selectivity of the catalyzed reaction. researchgate.net While imidazolium (B1220033) and triazolium salts are also common NHC precursors, thiazolium salts remain historically and practically significant in this mode of catalysis. nih.gov

Use as a Building Block in Complex Molecule Synthesis

The 2-aminothiazole framework is a privileged structure and a versatile building block for the synthesis of more complex, often biologically active, molecules. nih.gov Its utility stems from the reactive sites on the ring and the exocyclic amino group, which allow for a variety of chemical modifications.

One common synthetic strategy is the Hantzsch thiazole synthesis, which can be catalyzed by various systems to produce substituted 2-aminothiazoles. researchgate.net For example, a one-pot synthesis of 2-aminothiazoles from methyl aryl ketones and thiourea (B124793) has been demonstrated using an iron-iodine catalytic system. researchgate.net

Starting from a pre-formed 2-aminothiazole, further complexity can be introduced. For instance, 2-amino-thiazole-5-carboxylic acid phenylamides can be synthesized from substituted 3-ethoxyacrylamides and thiourea. nih.gov These amides can then be further functionalized. In another example, a series of N-acyl substituted aminothiazoles were synthesized by reacting the parent aminothiazole with a wide variety of acylating agents, including alkanoyl, cycloalkanoyl, and aroyl chlorides, demonstrating the versatility of the amino group for creating extensive compound libraries. nih.gov

Table 2: Synthesis of Complex Molecules from 2-Aminothiazole Building Blocks

| Starting Scaffold | Reagent(s) | Reaction Type | Resulting Molecule Class | Source(s) |

|---|---|---|---|---|

| Methyl aryl ketone, Thiourea | Iron/Iodine | Catalytic Hantzsch Synthesis | 2-Aminothiazoles | researchgate.net |

| 2-Aminothiazole | Isothiocyanate | Addition Reaction | Thiazolyl-thiourea derivatives | nih.gov |

| 2-Aminothiazole | Aromatic aldehydes | Condensation | 2-Arylideneamino-4-phenylthiazoles (Schiff bases) | nih.gov |

| 2-Aminothiazole | Acyl halides | Acylation | N-acyl-2-aminothiazoles | nih.govnih.gov |

Reactions Mediated or Promoted by 5-Methyl-4-propyl-1,3-thiazol-2-amine or its Derivatives

The chemical reactivity of the 2-aminothiazole nucleus allows it to participate in and mediate a variety of organic reactions. The reactivity depends on whether the compound reacts in its neutral form or as its conjugate base. In the neutral form, the ring nitrogen is often the most reactive center, while the conjugate base can lead to reactions at both the ring and exocyclic nitrogen atoms. chemicalbook.com

Key reactions involving the 2-aminothiazole scaffold include:

Acylation: The exocyclic amino group is readily acylated by reacting with acyl halides or acid anhydrides in the presence of a base like pyridine (B92270). nih.govnih.gov This is a fundamental method for producing a vast array of derivatives. For example, reaction with chloroacetyl chloride produces chloroacetyl amino derivatives. mdpi.com

Schiff Base Formation: 2-aminothiazoles react with aromatic aldehydes, typically under reflux in ethanol, to yield the corresponding Schiff bases (imines). chemicalbook.comnih.gov

Halogenation: The thiazole ring can undergo halogenation, typically at the C5 position, via an addition-elimination mechanism. The resulting 2-amino-5-halothiazoles are valuable intermediates that can undergo subsequent nucleophilic substitution reactions. researchgate.net

Azo Coupling: The 2-aminothiazole ring can act as a component in azo coupling reactions to form azo dyes, which are important in material science. researchgate.net

These fundamental reactions underscore the role of the 2-aminothiazole core as a reactive intermediate platform for accessing a wide diversity of functionalized molecules.

Investigation of Biological Interactions of 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine

Molecular Mechanisms of Action at the Cellular Level (In Vitro Studies)

While direct studies on 5-Methyl-4-propyl-1,3-thiazol-2-amine are not available, research on various 2-aminothiazole (B372263) derivatives indicates a broad range of biological activities at the cellular level. These activities are highly dependent on the specific substitutions on the thiazole (B1198619) ring.

The 2-aminothiazole scaffold is a key component in a variety of enzyme inhibitors.

Tubulin Polymerization: A series of N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors. These compounds have demonstrated the ability to inhibit tubulin polymerization, disrupt microtubule dynamics, and cause cell cycle arrest at the G2/M phase. Molecular docking studies suggest that these derivatives can bind to the colchicine (B1669291) binding site of tubulin.

MurB Enzyme: Docking studies on 5-methylthiazole (B1295346) based thiazolidinones have suggested a potential inhibitory action against the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan. This indicates a possible mechanism for antibacterial activity.

14α-lanosterol demethylase (CYP51): Thiazole derivatives are known to interact with CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis. Docking studies with certain 4-(indol-3-yl)thiazole-2-amines and 5-methylthiazole based thiazolidinones suggest that inhibition of CYP51 may be a mechanism for their antifungal activity. mdpi.com

While no direct data exists for this compound, more complex molecules containing a thiazole moiety have been investigated for receptor antagonism.

CRF₁ Receptor Antagonism: Thiazolo[4,5-d]pyrimidine derivatives have been developed as corticotropin-releasing factor (CRF₁) receptor antagonists. nih.gov These compounds show potential for treating stress-related disorders. However, these are structurally distinct from the simple 2-aminothiazole core of the subject compound.

The 2-aminothiazole moiety is a common feature in compounds with demonstrated anticancer properties. The specific substitutions on the thiazole ring are critical for their activity and selectivity.

Activity in Various Cancer Cell Lines:

Derivatives of 2-amino-thiazole-5-carboxylic acid have shown antiproliferative effects against human K562 leukemia cells. mdpi.com

N,4-diaryl-1,3-thiazole-2-amines displayed antiproliferative activity against three human cancer cell lines, including SGC-7901 (human gastric cancer). nih.gov

Other 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines, including those of the lung, colon, ovary, and breast, with some compounds showing significant growth inhibitory effects. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected 2-Aminothiazole Derivatives (Note: This table presents data for related compounds, not this compound)

| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC₅₀/GI%) |

|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (leukemia) | IC₅₀ = 16.3 µM for a lead compound mdpi.com |

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901 (gastric) | IC₅₀ values between 0.36 and 0.86 μM for the most potent compound nih.gov |

Derivatives of 2-amino-5-methylthiazole (B129938) have been synthesized and evaluated for their antioxidant properties.

Radical Scavenging Activity: A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were assessed for their ability to scavenge various free radicals, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov Compounds with electron-donating substituents on the aromatic rings showed significant radical scavenging potential. nih.gov The antioxidant effect of some organochalcogen derivatives of N-(4-aryl-1,3-thiazol-2-yl)acetamide was found to be related to their activity as protonated radical scavengers.

Table 2: Antioxidant Activity of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol Derivatives (Note: This table presents data for related compounds, not this compound)

| Assay | IC₅₀ Range (µg/mL) | Standard(s) |

|---|---|---|

| DPPH Radical Scavenging | 14.9 - 35.8 | Ascorbic Acid, BHA |

| Hydroxyl Radical Scavenging | 20.2 - 55.4 | Ascorbic Acid, BHA |

| Nitric Oxide Scavenging | 21.3 - 58.7 | Ascorbic Acid, BHA |

Antimicrobial Activity Profile and Mechanism of Action (In Vitro)

The 2-aminothiazole core is present in numerous compounds with a wide spectrum of antimicrobial activity. scholarsresearchlibrary.com

Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the thiazole ring play a crucial role in determining the antibacterial spectrum and potency.

Broad-Spectrum Activity: Various synthetic 2-aminothiazole derivatives have been reported to possess antibacterial properties. scholarsresearchlibrary.com For instance, certain 5-acetyl-4-methylthiazole derivatives have been studied for their mode of action against Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). analis.com.my

Activity against Resistant Strains: Some 4-(indol-3-yl)thiazole-2-amines have shown potency against methicillin-resistant S. aureus (MRSA). mdpi.com

Mechanism of Action: As mentioned, one of the proposed mechanisms for the antibacterial action of some thiazole derivatives is the inhibition of the MurB enzyme, which is essential for bacterial cell wall synthesis. nih.gov

Table 3: Antibacterial Activity of Selected Thiazole Derivatives (Note: This table presents data for related compounds, not this compound)

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC/MBC) |

|---|---|---|

| 4-(indol-3-yl)thiazole-2-amines | S. aureus, S. Typhimurium, MRSA | MIC range: 0.06–1.88 mg/mL mdpi.com |

| 5-acetyl-4-methyl-2-(substituted)-1,3-thiazole | S. aureus, S. typhimurium | Activity demonstrated at 4 x MIC analis.com.my |

Antifungal Efficacy against Fungal Species

While specific studies on the antifungal efficacy of this compound are not extensively detailed in the reviewed literature, the broader family of 2-aminothiazole derivatives has demonstrated notable activity against various fungal pathogens. nih.gov Research into related structures provides significant insight into the potential antifungal profile of the compound.

For instance, derivatives of 5-acetyl-4-methylthiazole have been evaluated against the fungus Candida albicans. analis.com.my Furthermore, comprehensive reviews indicate that certain 2-aminothiazole derivatives have been tested against both Candida albicans and Aspergillus niger, which are common opportunistic human pathogens. nih.gov The antifungal potential of the thiazole nucleus is well-documented, with various synthetic derivatives showing promise. mdpi.com For example, a series of 5-methylthiazole based thiazolidinones were assessed for their inhibitory action against eight different fungi. nih.gov

The following table summarizes the antifungal activity of various related thiazole derivatives against specific fungal species as reported in the literature.

| Fungal Species | Thiazole Derivative Class | Observed Activity | Citation |

| Candida albicans | 5-acetyl-4-methyl-2-(substituted)-1,3-thiazoles | Antimicrobial activity demonstrated | analis.com.my |

| Candida albicans | 2-aminothiazole derivatives | In vitro antifungal effect | nih.gov |

| Aspergillus niger | 2-aminothiazole derivatives | In vitro antifungal effect | nih.gov |

| Candida krusei | 5-Methyl-1,3,4-thiadiazol-2-amine (related heterocycle) | Antifungal activity compared to fluconazole | researchgate.net |

| Cryptococcus neoformans | Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations | Complete or partial growth inhibition (MIC: 0.98-7.81 µg/mL) | nih.gov |

| Candida parapsilosis | Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations | Complete or partial growth inhibition (MIC: 3.91-7.81 µg/mL) | nih.gov |

| Scopulariopsis brevicaulis | Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations | Growth inhibition (MIC: 1.95-3.91 µg/mL) | nih.gov |

| Fusarium species | Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations | Growth inhibition (MIC: 0.98-7.81 µg/mL) | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Mode of Action Studies in Microbial Systems (e.g., cell division disruption)

The mechanism by which thiazole derivatives exert their antimicrobial effects has been a subject of investigation. Studies on structurally similar compounds, such as 5-acetyl-4-methylthiazole derivatives, suggest that a primary mode of action involves compromising the integrity of the microbial cell membrane. analis.com.my

One study investigated the effects of these compounds on Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. analis.com.my The investigation utilized several assays to probe the mechanism, including:

Salt Tolerance Assay: To observe the ability of the microbes to survive in a high salt environment after treatment.

Time-Killing Assay: This revealed that the compounds exhibited their killing effect within 60 minutes of incubation. analis.com.my

Crystal Violet Assay: To assess the permeability of the cell membrane.

Leakage of 260/280 nm Absorbing Materials: This test measures the release of intracellular components like nucleic acids and proteins, indicating significant membrane damage. analis.com.my The results showed that a 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole compound was most effective at inducing leakage of these materials, confirming that it disrupts cell membrane integrity. analis.com.my

Beyond membrane disruption, other 2-aminothiazole derivatives have been shown to target specific bacterial enzymes. For example, certain derivatives displayed potent inhibitory activity against E. coli DNA gyrase and S. aureus topoisomerase IV, enzymes crucial for DNA replication and cell division. nih.gov This suggests that compounds based on the 2-aminothiazole scaffold can have multiple, specific intracellular targets.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-Activity Relationship (SAR) studies aim to understand these dependencies to design more potent and selective compounds.

The 2-aminothiazole scaffold can be considered to have three main positions for substitution: the 2-amino group, the C4 position, and the C5 position.

Substitution at the 2-amino group: The amino group at the C2 position is a key site for modification. Acylation of this group can lead to derivatives with varied activities. mdpi.com The position of the 2-amino group on the thiazole ring allows for the introduction of functional groups that can interact with biological targets. nih.gov

Substitution at the C4 position: SAR studies have shown that substitutions at the C4 position significantly influence the compound's activity. nih.gov For instance, in a series of anticancer agents, substitutions at the ortho, meta, and para positions of a phenyl ring attached to the C4 position were found to enhance antiproliferative activity. tandfonline.com

Substitution at the C5 position: The C5 position is also critical. Halogenation at this position, followed by nucleophilic substitution, allows for the introduction of various functional groups, creating diverse derivatives. jocpr.com

The general SAR findings for 2-aminothiazole derivatives are summarized below.

| Position on Thiazole Ring | Type of Substitution | Effect on Biological Activity | Citation |

| 2-Amino Group | Acylation, introduction of functional groups (e.g., oxalyl, malonyl) | Allows for interaction with specific residues (e.g., Arg76, Arg136) in enzymes like DNA gyrase. | nih.gov |

| Position 4 | Diverse substitutions (e.g., substituted phenyl rings) | Can significantly modulate activity; halogen substitutions on an attached phenyl ring enhance antiproliferative effects. | nih.govtandfonline.com |

| Position 5 | Halogenation followed by nucleophilic substitution | Enables the synthesis of a wide range of derivatives with potentially novel activities. | jocpr.com |

| General | Addition of a methoxy (B1213986) group on an attached benzothiazole (B30560) moiety | Can increase antimicrobial activity. | mdpi.com |

| General | Presence of tetrazole and imidazole (B134444) rings | Found to be essential for anticancer activity in certain derivatives. | mdpi.com |

These SAR studies underscore the versatility of the 2-aminothiazole scaffold, where strategic modifications at positions 2, 4, and 5 can fine-tune the biological activity against various targets. nih.govnih.gov For this compound, the methyl group at C5 and the propyl group at C4 define its specific chemical space and potential biological profile within this broader class of compounds.

Materials Science Applications Involving 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine

Incorporation into Polymeric Materials

The 2-aminothiazole (B372263) scaffold is a versatile building block for synthesizing a variety of functional polymers. The amino group provides a reactive site for polymerization, allowing it to be incorporated into different polymer backbones, leading to materials with tailored properties for specific applications.

2-Aminothiazole and its derivatives can be polymerized through chemical oxidation to form conducting polymers. scientific.netmdpi.com These polymers, such as poly(2-aminothiazole) (P2AT), are part of the broader class of heterocyclic conducting polymers which includes well-known examples like polyaniline and polythiophene. mdpi.com The polymerization is typically initiated using oxidants like copper chloride (CuCl₂) or iron(III) chloride (FeCl₃). scientific.netmdpi.com Studies have shown that the choice of oxidant and reaction conditions, such as temperature and time, significantly affects the polymer yield, molecular weight, and conjugation length. mdpi.com

For instance, P2AT synthesized with CuCl₂ in an aqueous solution has demonstrated higher yields (up to 81%) and better thermal stability compared to polymers synthesized with other systems. mdpi.com The resulting polymers exhibit electrical conductivities that can be significantly enhanced through doping. Upon doping with iodine (I₂), the conductivity of P2AT can be improved to values on the order of 10⁻⁴ S/cm. mdpi.com The conductivity of poly(2-aminothiazole) synthesized using benzoyl peroxide as an initiator has been measured at 3 × 10⁻⁶ S/cm and was found to be soluble in solvents like DMSO, THF, and DMF. researchgate.net

Table 1: Synthesis and Properties of Poly(2-aminothiazole) (P2AT)

| Oxidant/Initiator | Solvent | Polymerization Method | Achieved Yield | Conductivity (S/cm) | Key Findings |

|---|---|---|---|---|---|

| CuCl₂ | Water | Chemical Oxidation | Up to 81% | 2.1 × 10⁻⁴ (I₂ doped) | Higher yield and thermal stability compared to FeCl₃/nitromethane system. mdpi.com |

| FeCl₃, (NH₄)₂S₂O₈ | Deionized Water | Chemical Oxidation | 25.2% (with CuCl₂) | Not specified | CuCl₂ resulted in higher yields compared to other oxidants. scientific.net |

| Benzoyl Peroxide (BPO) | Not specified | Chemical Polymerization | - | 3 × 10⁻⁶ | Polymer is soluble in DMSO, THF, and DMF. researchgate.net |

The reactivity of the aminothiazole group allows for its incorporation into polyurea chains through polycondensation reactions with various diisocyanates. nih.govmdpi.com This process has been used to synthesize new series of heteroaromatic polyureas containing sulfur links in the polymer backbone. nih.gov The properties of these polyureas are highly dependent on the type of diisocyanate used (aromatic, aliphatic, or cyclic). nih.govmdpi.com

X-ray diffraction (XRD) studies have shown that polyureas derived from aromatic diisocyanates tend to have higher crystallinity compared to those derived from aliphatic and cyclic counterparts. nih.govresearchgate.net Thermogravimetric analysis (TGA) reveals that these polymers possess good thermal stability. For example, the final decomposition temperatures (FDT) for aromatic-based thiazole (B1198619) polyureas can reach up to 665 °C, which is higher than for aliphatic-based derivatives. nih.gov Scanning electron microscopy (SEM) has been used to visualize the surface morphology of these materials, revealing diverse structures ranging from spongy and porous to shapes resembling coral reefs. nih.govresearchgate.net

Table 2: Thermal Properties of Thiazole-Based Polyurea (PU) Derivatives

| Polymer | Diisocyanate Type | Maximum Decomposition Temperature (PDTmax) Order | Final Decomposition Temperature (FDT) (°C) |

|---|---|---|---|

| PU₁ | Aromatic | PU₁ < PU₂ < PU₃ < PU₅ < PU₄ | 665 |

| PU₂ | Aromatic | 655 | |

| PU₃ | Aromatic | 616 | |

| PU₄ | Aliphatic | Lower than aromatic | |

| PU₅ | Aliphatic | Lower than aromatic |

Data derived from qualitative and quantitative descriptions in the source. nih.govresearchgate.net

The electron-deficient nature of the thiazole ring makes it an excellent building block for n-type and ambipolar polymer semiconductors used in organic thin-film transistors (OTFTs). nsrrc.org.twacs.org When copolymerized with electron-donating units (donors), such as thiophene, the resulting donor-acceptor (D-A) polymers exhibit tunable electronic properties. postech.ac.kr

Incorporating thiazole into the polymer backbone generally lowers the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. acs.orgresearchgate.net This tuning of frontier molecular orbital (FMO) levels is crucial for controlling the charge carrier polarity (n-type, p-type, or ambipolar) and improving device stability. nsrrc.org.twacs.org For instance, imide-functionalized thiazole-based polymers have achieved high electron mobilities, reaching up to 1.61 cm² V⁻¹ s⁻¹, with excellent on/off current ratios of 10⁷–10⁸, demonstrating their potential for high-performance n-type transistors. nsrrc.org.twacs.org The replacement of thiophene with thiazole can be an effective strategy to promote n-type performance in OTFTs. nsrrc.org.tw

Table 3: Performance of Thiazole-Based Polymer Semiconductors in OTFTs

| Polymer Type | LUMO/HOMO Levels (eV) | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Current Ratio (Ion/Ioff) |

|---|---|---|---|

| Acceptor-Acceptor Homopolymer (PBTzI) | -3.94 / -6.17 | Not specified | - |

| Acceptor-Acceptor Homopolymer (PDTzTI) | Not specified | 1.61 (electron) | 10⁷–10⁸ |

Data from a study on imide-functionalized thiazole polymers. nsrrc.org.twacs.org

Adsorption Properties and Ion Complexation

The presence of sulfur and nitrogen atoms in the thiazole ring provides excellent chelating sites for heavy metal ions. mdpi.com This property makes polymers and materials functionalized with 2-aminothiazole derivatives highly effective for the selective removal of toxic metal ions from aqueous solutions. acs.org

Poly(2-aminothiazole) has demonstrated a remarkable adsorption capability for mercury(II) ions, with a maximum adsorption capacity of 325.7 mg/g. acs.org Similarly, chitosan (B1678972) nanoparticles functionalized with an aminothiazole derivative have shown a high loading capacity for cadmium(II) of up to 200 mg/g (1.78 mmol/g). nih.gov The adsorption process is typically rapid, with equilibrium being reached within 30 minutes for some functionalized materials. nih.gov The efficiency of ion complexation is influenced by factors such as the pH of the solution, contact time, and temperature. acs.org The adsorbed ions can often be recovered, and the material regenerated using an acidic eluent, allowing for multiple cycles of use. acs.orgnih.gov

Table 4: Adsorption Capacities of Thiazole-Based Materials for Heavy Metal Ions

| Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Key Features |

|---|---|---|---|

| Poly(2-aminothiazole) (PAT) | Hg(II) | 325.7 | Selective for Hg(II); regenerable with acid. acs.org |

| Thiazole-functionalized Chitosan Nanoparticles | Cd(II) | 200 | Fast sorption kinetics (30 min). nih.gov |

| 2-Aminothiazole modified silica gels | Ni(II), Cu(II), Cd(II), Zn(II), Pb(II) | Not specified | Effective for preconcentration of various heavy metals. mdpi.com |

Potential in Optoelectronic Materials

Thiazole-based compounds are promising candidates for a range of optoelectronic applications, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and organic light-emitting devices (OLEDs). carta-evidence.orgresearchgate.net Their utility in this field stems from their rigid, planar structure which promotes intermolecular π-π stacking, and their tunable electronic properties. researchgate.net

Theoretical and experimental studies have shown that the HOMO and LUMO energy levels of thiazole-containing molecules and polymers can be precisely controlled by modifying the molecular structure, such as by introducing different substituents or copolymerizing with various aromatic units. carta-evidence.orgresearcher.life This control over the electronic band gap is essential for optimizing light absorption and charge transport in photovoltaic devices. researcher.liferesearchgate.net Thiazole-based materials have been investigated as both electron-donating and electron-accepting components in the active layers of OSCs. researchgate.net

In the realm of light emission, thiazole-based fluorophores have been developed for white organic light-emitting devices. researchgate.net These materials can exhibit fluorescence across the visible spectrum, and their photophysical properties are strongly linked to their crystal packing in the solid state. rsc.org By creating blends of different thiazole derivatives, it is possible to achieve color-tuning and white-light emission, highlighting their versatility for solid-state lighting and display technologies. rsc.org

Table 5: Optoelectronic Properties of Thiazole-Based Materials

| Material Class | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Optical Band Gap (eV) | Potential Application |

|---|---|---|---|---|

| Thiazole-based Fluorophores | -5.52 to -5.72 | -1.84 to -2.45 | Not specified | White Organic Light Emitting Devices (WOLEDs). researchgate.net |

| Thiazolothiazole-based Copolymers | -5.2 to -5.4 | -3.3 to -3.9 | 1.5 to 2.0 | Organic Electronics, Polymer Solar Cells. researchgate.net |

| Thiazolothiazole Donor-Acceptor Copolymers | -4.9 to -5.7 (Ionization Potential) | Not specified | 1.7 to 2.2 | Polymer Solar Cells (achieved 5.7% efficiency). researchgate.net |

Environmental Implications and Sustainable Synthesis of 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine

Advancements in Green Chemistry for Thiazole (B1198619) Synthesis

Conventional methods for synthesizing thiazole derivatives often rely on hazardous reagents and volatile organic solvents, leading to significant waste generation and environmental concerns. nih.govresearchgate.net In response, the field of green chemistry has spurred the development of more sustainable synthetic routes. The Hantzsch thiazole synthesis, a classical method for preparing 2-aminothiazoles, has been a particular focus for green innovation. nih.govnih.govvliz.be

Polyethylene glycol (PEG) and water-based systems are also effective green solvents for thiazole synthesis. An eco-friendly synthesis of 2-aminothiazoles has been demonstrated using a PEG-water solvent system in the presence of a recyclable catalyst, Nafion-H. researchgate.net This method not only avoids hazardous solvents but also allows for the easy separation and reuse of the catalyst. researchgate.net

Table 1: Comparison of Solvents in the Synthesis of 2-Aminoimidazoles

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Choline Chloride-Glycerol | 4-6 | High |

| 2 | Anhydrous DMF | 96 | - |

| 3 | CH3CN (reflux) | 16 | - |

Data sourced from studies on 2-aminoimidazole synthesis, a related nitrogen-containing heterocycle, illustrating the efficiency of green solvents. mdpi.comnih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. nih.gov The ideal reaction would have 100% atom economy, with all atoms from the starting materials incorporated into the final product, generating no waste. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is inherently atom-economical as it forms the thiazole ring with the loss of only a molecule of water and a salt. vliz.be

Solvent-free, or solid-state, reactions represent another strategy to minimize waste. The synthesis of Hantzsch thiazole derivatives has been achieved under solvent-free conditions by grinding the reactants, which can lead to shorter reaction times, increased yields, and higher selectivity compared to reactions in solution. nih.gov

The use of heterogeneous, recyclable catalysts is a significant advancement in green thiazole synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Several innovative catalysts have been developed for this purpose.

For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, demonstrating good to excellent yields. nih.gov The catalyst can be recovered by simple filtration and reused in subsequent reactions. nih.gov

Chitosan-based catalysts have also gained attention due to their biocompatibility and biodegradability. A cross-linked chitosan (B1678972) hydrogel has been employed as a recyclable biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. mdpi.com Similarly, a chitosan-calcium oxide nanocomposite has been shown to be an efficient and reusable heterogeneous base catalyst for thiazole synthesis. nih.gov

Table 2: Reusability of a Chitosan-Based Catalyst in Thiazole Synthesis

| Cycle | Yield (%) |

|---|---|

| 1 | High |

| 2 | High |

| 3 | Slightly decreased |

This table illustrates the potential for catalyst recycling in green thiazole synthesis, based on data from studies using chitosan-based catalysts. mdpi.com

Concluding Remarks and Future Research Perspectives for 5 Methyl 4 Propyl 1,3 Thiazol 2 Amine

Current Challenges and Limitations in 5-Methyl-4-propyl-1,3-thiazol-2-amine Research

Despite the vast potential of thiazole (B1198619) derivatives, research into specific analogues like this compound faces several hurdles. A primary limitation is the relative scarcity of dedicated studies on this particular molecule. Much of the available information is inferred from research on structurally similar compounds.

Key challenges include:

Comprehensive Biological Screening: The biological activity of this compound has not been extensively profiled. Thiazoles are known to exhibit a wide array of pharmacological effects, from antimicrobial to anticancer activity. nih.govnih.gov Without broad and systematic screening, the full therapeutic potential of this specific compound remains unknown.

Understanding Structure-Activity Relationships (SAR): Detailed SAR studies for this compound are lacking. It is unclear how the specific combination of the propyl group at the C4 position and the methyl group at the C5 position influences its interaction with biological targets compared to other alkyl-substituted thiazoles.

Data Availability: There is a general lack of published data regarding its physicochemical properties, crystallographic structure, and detailed spectroscopic characterization, which are fundamental for rational drug design and further research.

Emerging Avenues in Synthetic Chemistry of Thiazol-2-amines

Advances in synthetic organic chemistry offer promising solutions to the challenges of producing thiazole derivatives. These modern techniques could be applied to the synthesis of this compound to improve efficiency, yield, and sustainability.

| Synthetic Method | Description | Potential Benefits for Thiazole Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. researchgate.netmdpi.com | Reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating. researchgate.net |

| Ultrasonic Irradiation | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. researchgate.netmdpi.com | Improved reaction rates and yields, particularly in heterogeneous reactions. mdpi.com |

| Green Catalysis | Involves the use of environmentally benign catalysts, such as biocatalysts or recyclable materials like chitosan (B1678972) hydrogels. mdpi.com | Promotes sustainable chemistry by reducing waste and avoiding toxic reagents. The use of a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been shown to be effective. mdpi.com |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reactor without isolating intermediates. mdpi.com | Increases efficiency, reduces solvent use, and minimizes waste. A one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives has been developed using polyphosphate ester (PPE). mdpi.com |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that incorporates portions of all reactants. researchgate.net | Offers high atom economy and rapid access to molecular diversity, allowing for the efficient creation of libraries of thiazole derivatives for screening. |

These emerging methods provide powerful tools for overcoming classical synthetic bottlenecks, facilitating the production of this compound and its analogues for further investigation.

Prospects for Novel Biological Target Identification and Mechanistic Elucidation

The structural motif of 2-aminothiazole (B372263) is a "privileged scaffold," known to interact with a wide variety of biological targets. acs.org The future of research on this compound lies in a systematic exploration of its potential therapeutic applications.

Future research should focus on:

Broad-Spectrum Biological Screening: The compound should be tested against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease. jpionline.orgnih.govmdpi.com Thiazole derivatives have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR) and as antimicrobial agents. mdpi.comnih.gov

Computational and Docking Studies: In silico molecular docking can predict the binding affinity of this compound to the active sites of known protein targets. jpionline.orgnih.gov This approach can guide experimental work by prioritizing the most likely biological targets and helping to elucidate the mechanism of action at a molecular level. For instance, docking studies have suggested that some thiazol-2-amines can bind to enzymes like Enoyl ACP reductase, which is crucial for bacterial fatty acid synthesis. nih.govresearchgate.net